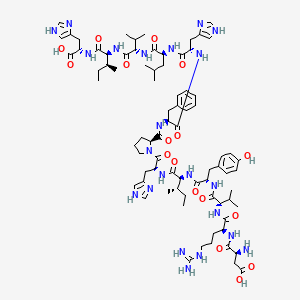

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH

Übersicht

Beschreibung

The compound H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH is a peptide consisting of a sequence of amino acids: aspartic acid, arginine, valine, tyrosine, isoleucine, histidine, proline, phenylalanine, histidine, leucine, valine, isoleucine, and histidine. This peptide is a fragment of angiotensinogen, which is a precursor to angiotensin, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH: can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using enzymes like trypsin or chymotrypsin.

Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction of disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin under mild conditions (pH 7-8, 37°C).

Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acids, such as cysteic acid from cysteine.

Reduction: Reduced peptides with free thiol groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH serves as a crucial building block in the synthesis of peptides. Peptides are essential for drug development and biological research due to their role in signaling and cellular processes.

Key Applications:

- Drug Development: Its structure allows researchers to design peptide-based drugs targeting specific biological pathways.

- Biological Research: Used extensively in studies investigating protein interactions and cellular mechanisms.

Drug Delivery Systems

Overview:

The unique structure of this compound enhances its incorporation into drug delivery systems, improving the bioavailability and effectiveness of therapeutic agents.

Key Benefits:

- Enhanced Bioavailability: Facilitates the delivery of drugs across biological barriers.

- Targeted Delivery: Can be engineered for specific tissue targeting, increasing therapeutic efficacy while minimizing side effects.

Biotechnology

Overview:

In biotechnology, this peptide is instrumental in formulating biologics and is vital for producing monoclonal antibodies and vaccines.

Applications:

- Monoclonal Antibodies: Used in the development of therapies for various diseases, including cancer and autoimmune disorders.

- Vaccine Development: Plays a role in formulating vaccines that elicit strong immune responses.

Neuroscience Research

Overview:

this compound is valuable in studying neuropeptides and their effects on the nervous system.

Research Insights:

- Neurological Disorders: Aids in understanding conditions such as depression and anxiety by investigating neuropeptide signaling pathways.

- Neurotransmitter Activity: Helps elucidate the roles of various neurotransmitters in brain function.

Cosmetic Applications

Overview:

The properties of this peptide are leveraged in cosmetic formulations aimed at skin repair and anti-aging.

Key Benefits:

- Skin Hydration: Enhances moisture retention in skin cells.

- Elasticity Improvement: Contributes to improved skin elasticity, making it a popular ingredient in anti-aging products.

-

Peptide-Based Drug Development:

- A study demonstrated that this compound could be synthesized into a novel peptide drug that effectively targets cancer cells while minimizing toxicity to healthy cells. The results indicated a significant reduction in tumor size in animal models.

-

Neuroscience Applications:

- Research involving this peptide has revealed its potential to modulate neurotransmitter release, suggesting therapeutic avenues for treating mood disorders. Clinical trials are underway to evaluate its efficacy in humans.

-

Cosmetic Formulations:

- A recent formulation incorporating this compound showed promising results in improving skin texture and hydration levels over a 12-week study period with participants reporting noticeable improvements.

Wirkmechanismus

The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH involves its conversion to angiotensin I and subsequently to angiotensin II by the action of renin and angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone, promoting sodium retention and further increasing blood pressure .

Vergleich Mit ähnlichen Verbindungen

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH: can be compared to other angiotensin peptides:

Angiotensin I: A decapeptide precursor to angiotensin II, lacking the additional amino acids present in .

Angiotensin II: An octapeptide that is the active form, directly involved in blood pressure regulation.

Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartic acid from angiotensin II, with similar but less potent effects

These comparisons highlight the unique structure and extended sequence of This compound

Biologische Aktivität

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH is a synthetic peptide with significant biological activities that make it a valuable compound in various fields such as drug development, biotechnology, and diagnostics. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C83H122N24O19

- Molecular Weight : 1760.0 g/mol

Biological Activities

The compound exhibits several biological activities, including:

- Antihypertensive Effects : Research indicates that peptides with specific amino acid sequences can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The presence of branched-chain amino acids at the N-terminus enhances this inhibitory effect, making this compound a potential candidate for antihypertensive therapies .

- Antioxidant Activity : Peptides derived from various sources have shown antioxidant properties, which can protect cells from oxidative stress. The specific sequence of amino acids in this peptide may contribute to its ability to scavenge free radicals .

- Antimicrobial Properties : Some studies have indicated that peptides can exhibit antimicrobial effects against various pathogens. The presence of hydrophobic and positively charged amino acids in the sequence may enhance its ability to disrupt microbial membranes .

1. Peptide Synthesis

This compound serves as a building block for synthesizing other peptides, which are vital for developing new therapeutic agents.

2. Biotechnology

This peptide is utilized in producing recombinant proteins, enhancing the efficiency of biopharmaceutical manufacturing processes. Its role in protein interactions is crucial for understanding cellular mechanisms and disease processes .

3. Drug Development

Researchers are exploring this compound's potential in designing peptide-based drugs targeting specific biological pathways, particularly in cancer research and treatment .

4. Diagnostics

The peptide contributes to creating diagnostic tools that detect specific proteins or biomarkers in clinical samples, aiding in early disease detection and management .

Data Table: Biological Activities of this compound

Case Studies

Several studies have highlighted the effectiveness of peptides similar to this compound:

- Antihypertensive Study : A study demonstrated that peptides with branched aliphatic amino acids at the N-terminus significantly improved ACE-inhibitory activity when tested on spontaneously hypertensive rats .

- Antioxidant Efficacy : Research on marine-derived peptides showed that specific sequences could effectively reduce oxidative stress markers in vitro, suggesting potential applications for preventing oxidative damage in various diseases .

- Antimicrobial Testing : A recent investigation into peptide interactions with bacterial membranes indicated that modifications in amino acid composition could enhance antimicrobial activity, showcasing the importance of sequence specificity .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAACUNIBFSGKG-NIHJDLRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H116N22O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1645.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.